molecular formula C16H13NO7 B130924 NO-aspirin CAS No. 287118-97-2

NO-aspirin

Katalognummer: B130924
CAS-Nummer: 287118-97-2
Molekulargewicht: 331.28 g/mol
InChI-Schlüssel: CTHNKWFUDCMLIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NO-aspirin, a nitric oxide (NO)-releasing derivative of aspirin, combines the anti-inflammatory and antiplatelet properties of aspirin with the gastroprotective and vasodilatory effects of NO. This hybrid molecule aims to mitigate the gastrointestinal (GI) toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) while enhancing therapeutic outcomes in cancer and cardiovascular diseases . Structurally, this compound variants (e.g., NCX 4016, NCX 4040, IPA/NO-aspirin, DEA/NO-aspirin) feature a covalent linkage between aspirin and an NO-donating moiety, enabling site-specific NO release upon hydrolysis .

Vorbereitungsmethoden

Synthetic Approaches to NO-aspirin Derivatives

Diazeniumdiolate-Based Prodrug Synthesis

The most widely documented method for this compound synthesis involves the conjugation of aspirin with diazeniumdiolate NO donors. Two primary derivatives—IPA/NO-aspirin (isopropylamine diazeniumdiolate-aspirin) and DEA/NO-aspirin (diethylamine diazeniumdiolate-aspirin)—are synthesized via esterification reactions.

IPA/NO-aspirin Synthesis

IPA/NO-aspirin is prepared by reacting aspirin with a diazeniumdiolate precursor under controlled pH conditions. The process involves:

  • Deprotonation of the amine group in isopropylamine to form a reactive intermediate.

  • Acyl migration via a cyclic transition state, leading to the expulsion of formaldehyde.

  • Fragmentation of the N–N bond to yield a diazoate ion and an acyl nitroso derivative .

The final product is purified via recrystallization, with yields dependent on reaction temperature and solvent polarity. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic peaks at 6.13 ppm (OCH2O linker) and 2.40 ppm (acetyl group) .

DEA/NO-aspirin Synthesis

DEA/NO-aspirin follows a similar pathway but utilizes diethylamine as the NO donor. Key steps include:

  • Hydrolysis of the acetyl ester bond in aspirin to form DEA/NO-salicylate.

  • Spectrophotometric monitoring at 275 nm to track aspirin cleavage to salicylate .

  • NMR validation of DEA/NO formation (peaks at 2.99 ppm and 0.94 ppm) .

Comparative studies show DEA/NO-aspirin exhibits slower hydrolysis kinetics ((3.1 × 10^−5 s^−1)) than IPA/NO-aspirin ((7.0 × 10^−5 s^−1)) .

Furoxan-Aspirin Hybrid Synthesis

An alternative approach involves furoxan moieties, which release NO upon metabolic activation. The Università degli Studi di Torino developed B7 and B8 , two furoxan-aspirin hybrids, using the following protocol:

  • Esterification of aspirin with furoxan derivatives (3-cyanofuroxan-4-yl or 3-carbamoylfuroxan-4-yl).

  • Purification via column chromatography using ethyl acetate/hexane gradients.

  • Characterization by high-performance liquid chromatography (HPLC) and mass spectrometry .

These hybrids demonstrate pH-dependent NO release, with B8 showing superior stability in dimethyl sulfoxide (DMSO) solutions .

Reaction Mechanisms and Decomposition Pathways

Hydrolysis Pathways

This compound derivatives undergo hydrolysis via two competing routes:

  • Pathway A : Cleavage of the acetyl bond, yielding salicylate and a diazeniumdiolate intermediate.

  • Pathway B : Cleavage of the prodrug ester bond, releasing aspirin and a diazeniumdiolate .

Enzymatic studies using guinea pig serum confirm Pathway A predominates, with esterases accelerating decomposition rates ((4.7 × 10^−4 s^−1)) .

pH-Dependent Stability

DEA/NO-aspirin decomposition is pH-sensitive:

  • At pH 10 , hydrolysis produces DEA/NO ((4.5 × 10^−5 s^−1)) and salicylate, confirmed by UV-Vis spectral shifts from 275 nm to 295 nm .

  • Under acidic conditions , decomposition slows, favoring intact prodrug preservation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • UV-Vis Spectroscopy : IPA/NO-aspirin exhibits λ_max at 306 nm, while DEA/NO-aspirin shows shifts from 241 nm to 250 nm during decomposition .

  • NMR Spectroscopy : Key peaks include aromatic protons (7.2–8.1 ppm) and ester-linked methylene groups (4.1–4.3 ppm) .

Kinetic Data and Stability Profiles

Table 1 summarizes decomposition rates and products:

DerivativeDecomposition Rate (s^−1)Major Products
IPA/NO-aspirin7.0 × 10^−5Salicylate, HNO, isopropanol
DEA/NO-aspirin3.1 × 10^−5Salicylate, NO, diethylamine
B8 (furoxan)1.2 × 10^−4Salicylate, NO, cyanide

Challenges and Optimization Strategies

Byproduct Management

Ortho-nitroacetanilide formation is a common byproduct in nitration reactions. Ethanol recrystallization effectively isolates para-nitro derivatives, achieving >95% purity .

Solvent Selection

DMSO enhances hybrid solubility but may induce premature NO release. Phosphate-buffered saline (PBS) is preferred for in vitro studies to maintain physiological pH .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NCX4040 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

NCX4040 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkmechanismus von NCX4040 beinhaltet die Freisetzung von Stickstoffmonoxid bei der Hydrolyse. Stickstoffmonoxid ist ein kurzlebiges freies Radikal, das als zellulärer Botenstoff wirkt und an verschiedenen physiologischen Funktionen beteiligt ist. NCX4040 induziert signifikante Apoptose in multiresistenten Tumorzellen, indem es oxidativen Stress und DNA-Schäden verursacht. Die Verbindung erschöpft das zelluläre Glutathion, was zur Bildung von reaktiven Sauerstoff- und Stickstoffspezies führt, die wiederum zu Doppelstrang-DNA-Brüchen und Zelltod führen .

Wirkmechanismus

The mechanism of action of NCX4040 involves the release of nitric oxide upon hydrolysis. Nitric oxide is a short-lived free radical that acts as a cellular messenger and is involved in various physiological functions. NCX4040 induces significant apoptosis in multidrug-resistant tumor cells by causing oxidative stress and DNA damage. The compound depletes cellular glutathione, leading to the formation of reactive oxygen and nitrogen species, which in turn cause double-strand DNA breaks and cell death .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Pharmacokinetic Differences

Positional Isomerism

Positional isomerism significantly influences biological activity. For example:

  • Ortho- and para-NO-aspirin isomers exhibit superior potency in colon cancer models, with IC50 values of 1–5 μM, compared to the meta-isomer (IC50 = 200–500 μM) .
  • In Min mice (intestinal cancer model), para-NO-aspirin reduced tumor burden by 59%, outperforming the meta-isomer (36% reduction) .

NO vs. HNO Release

  • IPA/NO-aspirin: Releases both NO and nitroxyl (HNO), depending on pH and enzymatic conditions. HNO enhances thiol modification and protein inhibition (e.g., GAPDH in A549 lung cancer cells) .
Compound Primary Reactive Species Key Metabolic Pathway Lipophilicity (logP)
Aspirin N/A Esterase hydrolysis 1.19
NCX 4040 (NO-aspirin) NO Deacetylation → Salicylic acid + NO release >2.0 (higher than aspirin)
IPA/NO-aspirin HNO/NO Serum-dependent esterase cleavage N/A
DEA/NO-aspirin NO Spontaneous hydrolysis (pH-dependent) N/A

Anti-Inflammatory and Gastroprotective Effects

  • Anti-inflammatory potency: IPA/NO-aspirin (ID50 = 121 mg/kg) matches aspirin (ID50 = 129 mg/kg) in rat paw edema models, while DEA/NO-aspirin is less potent (ID50 = 169 mg/kg) . this compound derivatives reduce leukocyte adhesion to vascular endothelium, mitigating inflammation-driven thrombosis .
  • NO release preserves mucosal blood flow and inhibits COX-1 less aggressively, reducing ulceration risk .

Anticancer Activity

Cytotoxicity and Selectivity

  • Colon cancer: this compound (IC50 = 1 μM) is 5,000-fold more potent than aspirin (IC50 >5,000 μM) in HT-29 cells . Mechanistically, this compound induces apoptosis via caspase-10 activation and silences SODD (a survival protein in leukemia) .
  • Lung and breast cancer: NCX 4040 shows 50–325-fold lower EC50 values than aspirin in non-small cell lung cancer (NSCLC) . IPA/NO-aspirin selectively targets rapidly proliferating breast cancer cells, sparing normal cells .

Modulation of Carcinogen Metabolism

  • This compound suppresses Phase I enzymes (e.g., CYP1A1/1A2) while upregulating Phase II detoxification enzymes (e.g., GST, GCL), reducing DNA adduct formation and oxidative damage .
  • Compared to DETANO (a standalone NO donor), this compound exhibits 25-fold greater potency in inhibiting carcinogen-induced CYP activity .

Mechanisms of Action

Mechanism This compound Variants Traditional NSAIDs
COX inhibition Moderate (salicylate-mediated) Strong (direct acetylation)
NO/HNO release Yes No
DNA damage induction Double-strand breaks (e.g., IPA/NO-aspirin) Minimal
PPARγ modulation Suppresses PPARγ → inhibits colon carcinogenesis No effect

Clinical and Preclinical Implications

  • Cancer chemoprevention: this compound derivatives are promising due to their dual inhibition of inflammation and carcinogen activation .
  • Cardiovascular safety: Enhanced antiplatelet effects without GI toxicity make this compound viable for long-term prophylaxis .
  • Limitations: Variability in NO release kinetics and isomer-dependent efficacy necessitates further optimization .

Biologische Aktivität

Nitric oxide-donating aspirin (NO-aspirin) represents a novel class of anti-inflammatory and anticancer agents, combining the well-known effects of aspirin with the biological activity of nitric oxide (NO). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound is synthesized by attaching a nitric oxide-donating moiety to the aspirin molecule. This modification enhances its pharmacological properties, allowing it to release NO in biological systems, which plays a crucial role in various physiological processes, including vasodilation and immune response modulation. The release of NO from this compound can enhance mucosal defense and reduce inflammation, providing an additional mechanism for its therapeutic effects beyond those of traditional aspirin.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. A study demonstrated that this compound reduced the proliferation and survival of non-small cell lung cancer (NSCLC) cell lines (A549, H1650, H1975, HCC827) and a tumorigenic bronchial cell line (1170) at low micromolar concentrations (≤1 µM for 1170 cells and ≤6 µM for NSCLC cells) in a cyclooxygenase-2 (COX-2) independent manner .

The mechanisms underlying these effects include:

  • Inhibition of Key Signaling Pathways : this compound suppresses the phospho-epidermal growth factor receptor (EGFR), STAT3, Akt, and ERK pathways.
  • Induction of Apoptosis : Enhanced cleavage of caspase 3 and PARP indicates that this compound promotes apoptotic processes in cancer cells.

Sensitization to Other Therapies

This compound has been shown to sensitize EGFR mutant NSCLC cells (e.g., H1650 and H1975) to erlotinib, a tyrosine kinase inhibitor. This combination therapy enhances the antiproliferative effects compared to either agent alone, suggesting that this compound could be an effective adjuvant treatment in EGFR-mutant lung cancers .

In Vivo Studies

In vivo studies using mouse models have demonstrated that this compound significantly inhibits inflammation-driven lung tumorigenesis. In A/J mice models, treatment with this compound resulted in a marked reduction in tumor multiplicity and size, alongside decreased levels of inflammatory cytokines and signaling molecules such as phospho-EGFR and phospho-Akt .

Comparative Efficacy

This compound has been reported to be 2500–5000 times more effective than traditional aspirin in inhibiting colon cancer cell growth. This enhanced potency underscores the potential for this compound as a more effective therapeutic agent against certain cancers compared to conventional aspirin .

Safety Profile

A proof-of-concept study assessing the gastrointestinal safety of this compound indicated that it may offer an improved safety profile compared to traditional aspirin. This is particularly relevant given aspirin's known gastrointestinal side effects .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Parameter Findings
Cell Lines Tested NSCLC (A549, H1650, H1975, HCC827), bronchial (1170)
Concentration Range ≤1 µM for 1170; ≤6 µM for NSCLC
Mechanisms Inhibition of EGFR/STAT3/Akt/ERK; apoptosis induction
In Vivo Efficacy Reduced tumor multiplicity and size in A/J mice
Comparative Potency 2500–5000 times more effective than traditional aspirin
Safety Profile Improved gastrointestinal safety compared to traditional aspirin

Q & A

Basic Research Questions

Q. What are the established synthetic routes for NO-aspirin, and how do they ensure purity and yield?

this compound is synthesized via esterification of aspirin with a nitric oxide (NO)-releasing moiety. A common method involves reacting salicylic acid derivatives with hydroxybenzyl alcohol in the presence of a base to form 2-(hydroxymethyl) phenyl 2-acetoxybenzoate, followed by nitration using nitric acid in an organic solvent. Recrystallization with solvents like ethanol or acetone ensures purity . Thin-layer chromatography (TLC) is often employed to monitor reaction progress and confirm product identity . Yield optimization typically requires precise stoichiometric ratios and temperature control (e.g., 60–80°C for nitration).

Q. What in vitro assays are used to evaluate this compound’s antiproliferative and apoptotic effects?

Key methodologies include:

  • MTT assay : Quantifies cell viability by measuring mitochondrial activity. For example, this compound reduced NSCLC cell viability by 30–71% in a dose-dependent manner (1–6 µM) .
  • Annexin V/PI staining : Detects apoptosis via flow cytometry. In 1170 bronchial cells, apoptosis increased by 8–24% with this compound (2–6 µM) .
  • Colony formation assay : Evaluates long-term proliferative inhibition. This compound (4 µM) reduced NSCLC colony formation by >50% .

Q. How do preclinical models (e.g., murine) validate this compound’s anticancer efficacy?

In A/J mice exposed to NNK (a tobacco carcinogen) and LPS (to induce inflammation), dietary this compound (3000 ppm) reduced lung tumor multiplicity by 31% and suppressed larger tumors (>1 mm) by modulating EGFR/Akt signaling. Tumor tissues showed downregulation of pro-inflammatory cytokines (TNF-α, IFN-γ) .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s dual role in cancer biology?

this compound exerts context-dependent effects:

  • Pro-apoptotic : High NO concentrations induce oxidative stress (via H₂O₂ generation), inhibit mitochondrial respiration, and sequester iron into nitrosyl complexes, disrupting DNA synthesis .
  • Anti-inflammatory : Suppresses COX-2-independent pathways (e.g., Wnt/β-catenin, NF-κB) and inhibits EGFR phosphorylation, reducing downstream Akt/STAT3/ERK activation in NSCLC . Contradictions arise in low NO microenvironments, where paradoxically pro-tumorigenic effects are observed .

Q. How does this compound enhance the efficacy of tyrosine kinase inhibitors (TKIs) in EGFR-mutant cancers?

In erlotinib-resistant NSCLC (H1650, H1975), this compound (0.75 µM) synergizes with TKIs by:

  • Downregulating phospho-EGFR and phospho-Akt, overcoming TKI resistance .
  • Increasing caspase-3 activation and PARP cleavage, amplifying apoptosis. Combined treatment reduced H1650 cell viability by 83% vs. 60% (this compound alone) .

Q. What experimental strategies address contradictions in this compound’s vascular effects?

While this compound reduces 5-HT-induced vasoconstriction in digital arteries (EC₅₀ shift from 5.2×10⁻⁷ M to 9.1×10⁻⁷ M), methylene blue (a NO scavenger) failed to reverse this effect, suggesting non-canonical NO signaling. Researchers must control for off-target interactions using isoform-specific NO synthase inhibitors or genetic knockdown models .

Q. How do PPAR pathways contribute to this compound’s chemopreventive effects in intestinal carcinogenesis?

In Min mice, this compound isomers (-NO-ASA and -NO-ASA) overactivate PPARδ, inducing epithelial cell death and reducing adenoma burden by 89%. PPARδ-specific antagonists (e.g., GSK3787) are critical for validating this mechanism in knockout models .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • ANOVA with post-hoc tests : For comparing multiple treatment groups (e.g., IC₅₀ differences between EGFR mutant vs. wild-type cells) .
  • Synergy analysis (e.g., Chou-Talalay method) : Quantifies drug combinations (e.g., this compound + erlotinib) using combination indices (CI <1 indicates synergy) .

Q. How can researchers mitigate bias in systematic reviews of this compound’s therapeutic potential?

  • PRISMA guidelines : Define inclusion/exclusion criteria (e.g., English-only, peer-reviewed studies) and use dual independent screening (title/abstract → full-text) to minimize selection bias .
  • Risk-of-bias tools (e.g., SYRCLE for animal studies) : Assess blinding, randomization, and attrition in preclinical data .

Q. What in silico tools predict this compound’s pharmacokinetic and toxicity profiles?

  • Molecular docking (AutoDock Vina) : Models interactions with COX-2 or EGFR active sites.
  • ADMET predictors (e.g., SwissADME) : Estimates solubility (LogP ~2.5) and cytochrome P450 interactions to guide dose optimization .

Q. Contradictions and Future Directions

  • Dual NO effects : Resolve context-dependent roles using single-cell RNA sequencing to map NO concentration gradients in tumor microenvironments .
  • Species-specific responses : Cross-validate murine data in humanized PDX models to improve translational relevance .

Eigenschaften

IUPAC Name

[4-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-11(18)23-15-5-3-2-4-14(15)16(19)24-13-8-6-12(7-9-13)10-22-17(20)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHNKWFUDCMLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431311
Record name NO-aspirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287118-97-2
Record name 4-[(Nitrooxy)methyl]phenyl 2-(acetyloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287118-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NCX 4040
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287118972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NO-aspirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287118-97-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NO-aspirin
Reactant of Route 2
Reactant of Route 2
NO-aspirin
Reactant of Route 3
Reactant of Route 3
NO-aspirin
Reactant of Route 4
Reactant of Route 4
NO-aspirin
Reactant of Route 5
NO-aspirin
Reactant of Route 6
Reactant of Route 6
NO-aspirin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.